
2-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
2-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C₁₀H₈N₂O₂ It consists of a benzoic acid moiety substituted with a pyrazole ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-bromobenzoic acid with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Anti-inflammatory and Analgesic Medications: This compound is a crucial intermediate in synthesizing drugs aimed at reducing inflammation and pain. Its structural properties allow it to interact effectively with biological targets, leading to the development of novel therapeutic agents .
Case Study:
A study highlighted the synthesis of pyrazole derivatives that exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis. These compounds were designed to enhance selectivity for human cells while maintaining efficacy against bacterial biofilms, showcasing the potential of pyrazole derivatives in treating antibiotic-resistant infections .
Agricultural Chemistry
Key Applications:
- Agrochemical Formulation: this compound is utilized in developing herbicides and fungicides. Its effectiveness in enhancing crop protection and yield makes it a valuable component in agricultural practices .
Data Table: Agrochemical Properties
Compound Type | Activity Level | Target Organisms |
---|---|---|
Herbicides | High | Various weed species |
Fungicides | Moderate | Fungal pathogens |
Material Science
Key Applications:
- Novel Polymers and Materials: The compound is being researched for its potential in creating new materials with unique properties suitable for industrial applications. Its ability to form stable complexes makes it an attractive candidate for polymer synthesis .
Case Study:
Research has been conducted on the self-assembly of pyrazole derivatives into organized structures on metal surfaces, which could lead to advancements in nanotechnology and material engineering .
Biochemical Research
Key Applications:
- Ligand in Biochemical Assays: this compound functions as a ligand in various biochemical assays, aiding in the study of enzyme interactions and protein binding. This is critical for drug discovery processes where understanding molecular interactions is essential .
Data Table: Biochemical Assay Results
Assay Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition Assay | Significant inhibition | |
Protein Binding Studies | High affinity |
Analytical Chemistry
Key Applications:
- Detection and Quantification: This compound is employed in analytical methods for detecting and quantifying other substances. Its chemical properties facilitate accurate measurements, which are crucial for quality control in pharmaceutical manufacturing .
Case Study:
The use of this compound in high-performance liquid chromatography (HPLC) has been documented, demonstrating its effectiveness as a standard reference compound for quantifying active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-3-yl)benzoic acid
- 2-(1H-pyrazol-4-yl)benzoic acid
- 2-(1H-pyrazol-5-yl)benzoic acid
Uniqueness
2-(1H-pyrazol-1-yl)benzoic acid is unique due to the position of the pyrazole ring attachment, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Biological Activity
2-(1H-pyrazol-1-yl)benzoic acid, a compound characterized by its pyrazole and benzoic acid moieties, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The structure features a pyrazole ring attached to a benzoic acid group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens, particularly antibiotic-resistant strains. The compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified through its MIC values. For instance:
Pathogen | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 1.56 - 3.12 |
Enterococcus faecalis | 3.12 - 6.25 |
Acinetobacter baumannii | 6.25 - 12.5 |
These values indicate that the compound is a potent inhibitor of these pathogens, which is critical in the context of rising antibiotic resistance .
The mechanism by which this compound exerts its antimicrobial effects involves disrupting bacterial cell membranes. Time-kill assays demonstrate that the compound increases permeability in bacterial cells, leading to cell death. For example, treatment with the compound resulted in a significant increase in propidium iodide (PI) staining of bacterial cells, indicating compromised membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole or benzoic acid moieties can significantly influence potency and selectivity:
- Substituents on the Pyrazole Ring : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) has been shown to enhance antimicrobial activity.
- Benzoic Acid Modifications : Altering the substituents on the benzoic acid portion can also affect solubility and bioavailability.
Case Studies
A notable study investigated various derivatives of this compound to assess their antibacterial properties. The results indicated that certain modifications led to compounds with lower MIC values compared to the parent compound, suggesting that targeted structural changes can yield more effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(1H-pyrazol-1-yl)benzoic acid?
The compound is commonly synthesized via condensation reactions between pyrazole derivatives and benzoic acid precursors. For example, a procedure analogous to the method described in WO2014/057435 (page 92) involves coupling 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid with a pyrrolidine derivative using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) . Characterization typically employs IR spectroscopy, LC-MS, and elemental analysis to confirm purity and structure.
Q. How can researchers verify the identity and purity of this compound?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.
- Mass Spectrometry (LC-MS): For molecular weight confirmation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis: To validate empirical formula compliance.
Q. What are the key applications of this compound in basic coordination chemistry?
this compound acts as a versatile ligand due to its pyrazole and carboxylate moieties. It forms stable complexes with transition metals like cadmium(II), as demonstrated in the synthesis of [Cd₂(ppb)₄(H₂O)₂]·8H₂O. These complexes are characterized by X-ray diffraction, IR, and thermogravimetric analysis (TGA) to study their structural and thermal stability .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined?
The SHELX program suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. For high-resolution or twinned data, SHELXPRO interfaces with macromolecular refinement tools. Key steps include:
- Data collection using a diffractometer.
- Phase determination via direct methods (SHELXS).
- Refinement of atomic coordinates and thermal parameters (SHELXL) .
Q. What strategies are effective for synthesizing bioactive derivatives of this compound?
Functionalization of the pyrazole or benzoic acid moieties can enhance bioactivity. For example:
- Hydrazone Derivatives: Synthesized by condensing 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid with hydrazines. These derivatives are screened for antimicrobial activity via broth microdilution assays against bacterial/fungal strains .
- Coordination Complexes: Metal complexes (e.g., Cd(II)) are evaluated for luminescent properties and Hirshfeld surface analysis to study intermolecular interactions .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data may arise from tautomerism (pyrazole ring) or hydrogen bonding. Mitigation strategies include:
- Variable-Temperature NMR: To observe dynamic equilibria.
- X-ray Crystallography: For definitive structural confirmation.
- Computational Modeling: Density Functional Theory (DFT) to predict and compare spectral profiles with experimental data .
Q. What mechanisms explain the metabolic oxidation of related pyrazole-benzoic acid compounds?
Cytochrome P450 enzymes (e.g., CYP199A4) catalyze oxidation of analogous compounds like 4-(imidazol-1-yl)benzoic acid. Proposed mechanisms involve hydroxylation at the pyrazole ring or benzoic acid moiety, validated via HPLC, NMR, and MS analysis of metabolites .
Q. Methodological Tables
Table 1: Key Analytical Parameters for this compound
Table 2: Bioactivity Screening of Hydrazone Derivatives
Derivative Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans | Reference |
---|---|---|---|
2,4-Difluorophenyl | 8.0 | 16.0 | |
3,4-Difluorophenyl | 16.0 | 32.0 |
Properties
IUPAC Name |
2-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHACZVWKWUMHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406202 | |
Record name | 2-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55317-53-8 | |
Record name | 2-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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